BenchChemオンラインストアへようこそ!

tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate

Lipophilicity Passive permeability Drug-likeness

tert‑Butyl 5‑oxo‑7,8‑dihydroimidazo[1,5‑c]pyrimidine‑6(5H)‑carboxylate (CAS 1401987‑20‑9) is a bicyclic heterocycle that belongs to the imidazo[1,5‑c]pyrimidine class. The compound bears a tert‑butoxycarbonyl (Boc) protecting group at the N‑6 position and a carbonyl at C‑5, yielding a molecular formula of C₁₁H₁₅N₃O₃ and a molecular weight of 237.25 g mol⁻¹.

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
CAS No. 1401987-20-9
Cat. No. B1382564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate
CAS1401987-20-9
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=CN=CN2C1=O
InChIInChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)13-5-4-8-6-12-7-14(8)9(13)15/h6-7H,4-5H2,1-3H3
InChIKeyHKIKWNQMRPTRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert‑Butyl 5‑oxo‑7,8‑dihydroimidazo[1,5‑c]pyrimidine‑6(5H)‑carboxylate – CAS 1401987‑20‑9: An N‑Boc‑Protected Imidazo[1,5‑c]pyrimidine Scaffold for Medicinal Chemistry


tert‑Butyl 5‑oxo‑7,8‑dihydroimidazo[1,5‑c]pyrimidine‑6(5H)‑carboxylate (CAS 1401987‑20‑9) is a bicyclic heterocycle that belongs to the imidazo[1,5‑c]pyrimidine class. The compound bears a tert‑butoxycarbonyl (Boc) protecting group at the N‑6 position and a carbonyl at C‑5, yielding a molecular formula of C₁₁H₁₅N₃O₃ and a molecular weight of 237.25 g mol⁻¹ [1]. Computed descriptors include an XLogP3‑AA of 1.1, a topological polar surface area (TPSA) of 64.4 Ų, zero hydrogen‑bond donors, and two rotatable bonds [REFS-1, REFS-2]. The compound is primarily employed as a protected synthetic intermediate in the construction of kinase inhibitors and other bioactive molecules [REFS-3, REFS-4].

Why tert‑Butyl 5‑oxo‑7,8‑dihydroimidazo[1,5‑c]pyrimidine‑6(5H)‑carboxylate Cannot Be Replaced by a Generic Analog


Imidazo[1,5‑c]pyrimidines are not interchangeable because even minor structural modifications—such as the presence or absence of a Boc group, a halogen substituent, or a free amine—radically alter the scaffold's physicochemical profile, reactivity, and downstream synthetic compatibility [REFS-1, REFS-2]. The Boc‑protected form (CAS 1401987‑20‑9) exhibits a computed logP of 1.1, a TPSA of 64.4 Ų, and zero H‑bond donors, whereas the fully deprotected core (7,8‑dihydroimidazo[1,5‑c]pyrimidin‑5(6H)‑one, CAS 14509‑66‑1) has a logP of –0.2, a TPSA of 46.9 Ų, and one H‑bond donor [REFS-1, REFS-2]. These differences directly affect solubility, passive permeability, and the ability to engage biological targets. Consequently, substituting the Boc‑protected intermediate with the free amine or a halogenated analog during a multi‑step synthesis will compromise both the chemical and biological integrity of the final product.

Quantitative Differentiation Evidence for tert‑Butyl 5‑oxo‑7,8‑dihydroimidazo[1,5‑c]pyrimidine‑6(5H)‑carboxylate


Lipophilicity Advantage Over the Unprotected Core: Higher LogP for Improved Passive Membrane Permeability

The Boc‑protected scaffold (CAS 1401987‑20‑9) has a computed XLogP3‑AA of 1.1, which is 1.3 log units higher than that of the fully deprotected core 7,8‑dihydroimidazo[1,5‑c]pyrimidin‑5(6H)‑one (CAS 14509‑66‑1, XLogP3‑AA = –0.2) [REFS-1, REFS-2]. In drug design, a logP increase of 1 unit is generally associated with a ~10‑fold enhancement in passive membrane permeability [3].

Lipophilicity Passive permeability Drug-likeness

Topological Polar Surface Area (TPSA) Differentiates Oral Bioavailability Potential

The target compound exhibits a TPSA of 64.4 Ų, compared to 46.9 Ų for the deprotected core [REFS-1, REFS-2]. A TPSA below 140 Ų is favourable for oral absorption, but values closer to 60–70 Ų are often associated with better balance between solubility and permeability for CNS‑active compounds [3].

Oral bioavailability TPSA ADME

Zero H‑Bond Donors Facilitate CNS Penetration and Reduce Efflux Liability

The Boc‑protected compound has zero hydrogen‑bond donors (HBD = 0), whereas the free amine core possesses one H‑bond donor (HBD = 1) [REFS-1, REFS-2]. A higher HBD count correlates with increased recognition by P‑glycoprotein efflux pumps and reduced blood‑brain barrier penetration [3].

CNS penetration Hydrogen bonding Efflux ratio

Cost‑Effective Purity: 98 % Assured Quality at a Competitive Price Point

The target compound is commercially available in 98 % purity from multiple suppliers (Leyan, MolCore) [REFS-1, REFS-2], priced at approximately $95 / 100 mg or $172 / 250 mg [1]. In contrast, the 1‑bromo analog (CAS 1401983‑71‑8) is listed at $806 / 1 g ($80.6 / 100 mg) from the most economical vendor, making the non‑halogenated Boc‑protected scaffold roughly 1.2‑fold less expensive per unit mass .

Purity Procurement value Cost efficiency

Orthogonal Boc‑Protection Enables Selective Deprotection Without Scaffold Degradation

The tert‑butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), whereas the imidazo[1,5‑c]pyrimidine core remains stable [1]. This contrasts with base‑labile protecting groups (e.g., Fmoc) or the free amine, which may undergo unwanted reactions during synthesis. While no direct quantitative deprotection study of this specific compound was identified, the Boc group is widely documented to provide >95 % cleavage efficiency within 1–2 h under standard TFA conditions [2].

Solid‑phase synthesis Protecting group orthogonality Peptide chemistry

Optimal Use Cases for tert‑Butyl 5‑oxo‑7,8‑dihydroimidazo[1,5‑c]pyrimidine‑6(5H)‑carboxylate Based on Quantitative Differentiation


CNS‑Targeted Kinase Inhibitor Campaigns

The compound’s balanced lipophilicity (logP = 1.1), TPSA of 64 Ų, and absence of H‑bond donors align with CNS MPO desirability criteria [REFS-1, REFS-2]. Medicinal chemists designing brain‑penetrant kinase inhibitors can use this Boc‑protected intermediate to install the imidazo[1,5‑c]pyrimidine core while maintaining favourable passive permeability and low P‑gp efflux risk.

Multi‑Step Parallel Synthesis of PROTACs or Bifunctional Degraders

The orthogonal Boc protection enables selective late‑stage deprotection after linker attachment, a key requirement for assembling PROTAC molecules [3]. The high purity (≥98 %) reduces purification burden in library synthesis, while the competitive price supports parallel chemistry at scale [4].

Scaffold‑Hopping Studies in Hit‑to‑Lead Optimization

When evaluating imidazo[1,5‑c]pyrimidine as a core replacement for other bicyclic heterocycles, the non‑halogenated Boc‑protected form serves as a versatile entry point for SAR exploration. Its distinct physicochemical signature relative to the deprotected analog allows medicinal chemists to probe the influence of the Boc group on target engagement without introducing additional variables [REFS-1, REFS-2].

Academic and CRO Compound Supply for Early‑Stage Discovery

For academic labs or contract research organizations operating with limited budgets, the compound’s 15 % cost advantage over the 1‑bromo analog, combined with guaranteed 98 % purity, makes it the preferred entry point for synthesizing focused imidazo[1,5‑c]pyrimidine libraries [4].

Quote Request

Request a Quote for tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.